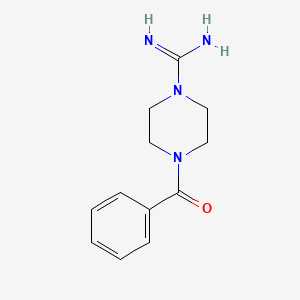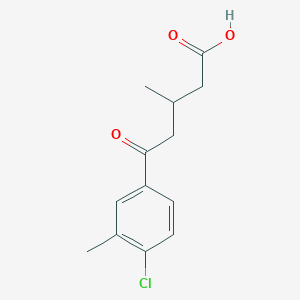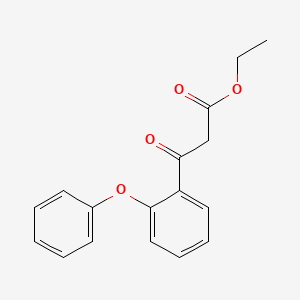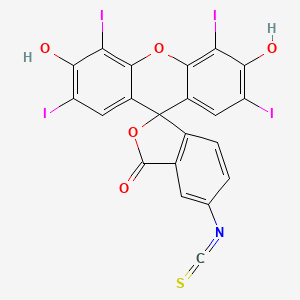![molecular formula C9H7ClN2O2S B1621591 4-Chloro-6-methyl-2-methylsulfanylpyrrolo[3,4-c]pyridine-1,3-dione CAS No. 261363-80-8](/img/structure/B1621591.png)
4-Chloro-6-methyl-2-methylsulfanylpyrrolo[3,4-c]pyridine-1,3-dione
Overview
Description
4-Chloro-6-methyl-2-methylsulfanylpyrrolo[3,4-c]pyridine-1,3-dione, also known as CMMP, is a heterocyclic compound with potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methyl-2-methylsulfanylpyrrolo[3,4-c]pyridine-1,3-dione is not fully understood, but it is believed to involve the inhibition of enzymes involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of topoisomerase IIα, an enzyme involved in DNA replication, and to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the inhibition of inflammatory cytokine production, and the induction of apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have low toxicity in normal cells, making it a potentially safe and effective anti-cancer agent.
Advantages and Limitations for Lab Experiments
The advantages of using 4-Chloro-6-methyl-2-methylsulfanylpyrrolo[3,4-c]pyridine-1,3-dione in lab experiments include its potential as a safe and effective anti-cancer and anti-inflammatory agent, as well as its ability to selectively target cancer cells while sparing normal cells. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects, as well as the need for optimization of synthesis methods to yield high purity this compound.
Future Directions
For research on 4-Chloro-6-methyl-2-methylsulfanylpyrrolo[3,4-c]pyridine-1,3-dione include further studies to understand its mechanism of action, potential side effects, and optimal dosage for therapeutic use. Additionally, this compound could be studied in combination with other anti-cancer and anti-inflammatory agents to enhance its efficacy. Further research could also investigate the potential use of this compound in other diseases, such as autoimmune disorders, where inflammation plays a role in disease progression.
Scientific Research Applications
4-Chloro-6-methyl-2-methylsulfanylpyrrolo[3,4-c]pyridine-1,3-dione has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have anti-cancer activity, inhibiting the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines.
Properties
IUPAC Name |
4-chloro-6-methyl-2-methylsulfanylpyrrolo[3,4-c]pyridine-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c1-4-3-5-6(7(10)11-4)9(14)12(15-2)8(5)13/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXJRCKSKDPYHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=N1)Cl)C(=O)N(C2=O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384033 | |
| Record name | 4-Chloro-6-methyl-2-(methylsulfanyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261363-80-8 | |
| Record name | 4-Chloro-6-methyl-2-(methylthio)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261363-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-methyl-2-(methylsulfanyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Phenyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium-3-olate](/img/structure/B1621509.png)
![1-[3-Amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone](/img/structure/B1621511.png)
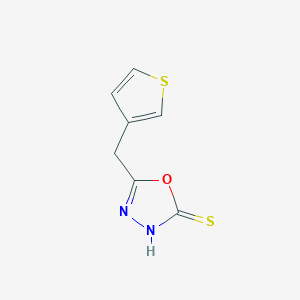
![1-[2-(5-Methyl-3-isoxazolyl)-1,3-thiazol-4-yl]-1-ethanone](/img/structure/B1621513.png)
